molecular formula C12H10ClF3N4S B2442973 4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine CAS No. 338397-88-9

4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine

Cat. No.: B2442973
CAS No.: 338397-88-9
M. Wt: 334.75
InChI Key: FWRGXFQZCMCDER-UHFFFAOYSA-N
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Description

4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine is a complex organic compound that features a pyrimidine ring substituted with a pyridinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyridinylsulfanyl intermediate. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. Common reagents used in these reactions include chlorinating agents and trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chloro and trifluoromethyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2-pyrimidinamine is unique due to its specific combination of a pyrimidine ring with a pyridinylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N4S/c1-6(9-2-3-18-11(17)20-9)21-10-8(13)4-7(5-19-10)12(14,15)16/h2-6H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRGXFQZCMCDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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